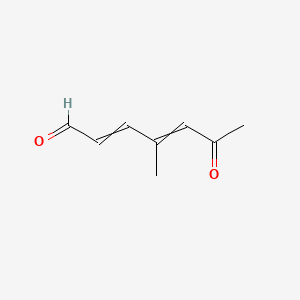
Calcium stibenate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium stibenate is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. It is composed of calcium, antimony, and oxygen, and is typically represented by the chemical formula CaSb2O6. This compound is known for its stability and distinctive chemical behavior, making it a subject of study in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium stibenate can be synthesized through various methods, including solid-state reactions and wet chemical methods. One common approach involves the reaction of calcium carbonate (CaCO3) with antimony trioxide (Sb2O3) at high temperatures. The reaction typically occurs in a furnace at temperatures ranging from 800°C to 1000°C, resulting in the formation of this compound and carbon dioxide as a byproduct.
Another method involves the use of calcium chloride (CaCl2) and antimony trioxide in the presence of oxygenThe reaction produces this compound and volatile antimony chloride, which can be removed from the reaction mixture .
Industrial Production Methods
Industrial production of this compound often employs large-scale solid-state reactions due to their simplicity and cost-effectiveness. The raw materials, such as calcium carbonate and antimony trioxide, are mixed in stoichiometric proportions and heated in rotary kilns or other high-temperature reactors. The resulting product is then cooled, ground, and purified to obtain high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Calcium stibenate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). The reaction typically occurs at elevated temperatures and results in the formation of higher oxidation state compounds.
Reduction: Reduction of this compound can be achieved using reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4). This reaction is often conducted at high temperatures and leads to the formation of lower oxidation state compounds.
Substitution: Substitution reactions involving this compound can occur in the presence of halogens or other reactive species. For example, the reaction with chlorine gas (Cl2) can produce calcium chloride and antimony trichloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield antimony pentoxide (Sb2O5), while reduction reactions can produce elemental antimony (Sb) and calcium oxide (CaO).
Aplicaciones Científicas De Investigación
Calcium stibenate has a wide range of scientific research applications due to its unique properties. Some of the notable applications include:
Chemistry: In chemistry, this compound is used as a catalyst in various organic reactions. Its stability and reactivity make it an ideal candidate for facilitating chemical transformations.
Biology: In biological research, this compound is studied for its potential use in drug delivery systems. Its ability to form stable complexes with various biomolecules makes it a promising candidate for targeted drug delivery.
Medicine: In the medical field, this compound is explored for its potential therapeutic applications. Its unique chemical properties may enable the development of new treatments for various diseases.
Industry: Industrial applications of this compound include its use in the production of specialty ceramics and glass. .
Mecanismo De Acción
The mechanism of action of calcium stibenate involves its interaction with various molecular targets and pathways. In biological systems, this compound can bind to specific proteins and enzymes, modulating their activity. This interaction can influence cellular processes such as signal transduction, gene expression, and metabolic pathways.
At the molecular level, this compound can act as a Lewis acid, accepting electron pairs from donor molecules. This property enables it to participate in various chemical reactions, including catalysis and complex formation. The exact mechanism of action depends on the specific context and application of the compound .
Comparación Con Compuestos Similares
Calcium stibenate can be compared with other similar compounds, such as calcium stannate (CaSnO3) and calcium titanate (CaTiO3). These compounds share some similarities in terms of their chemical structure and properties but also exhibit distinct differences.
Calcium Stannate (CaSnO3): Like this compound, calcium stannate is a stable compound with applications in catalysis and materials science. calcium stannate is primarily used in dielectric materials and gas sensors due to its unique electrical properties.
Calcium Titanate (CaTiO3): Calcium titanate is another similar compound known for its high dielectric constant and ferroelectric properties. It is widely used in electronic components such as capacitors and piezoelectric devices.
Its ability to form stable complexes and participate in various chemical reactions sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
CaO6Sb2 |
|---|---|
Peso molecular |
379.59 g/mol |
Nombre IUPAC |
calcium;oxido(dioxo)-λ5-stibane |
InChI |
InChI=1S/Ca.6O.2Sb/q+2;;;;;2*-1;; |
Clave InChI |
FDVXWXFNALMJCT-UHFFFAOYSA-N |
SMILES canónico |
[O-][Sb](=O)=O.[O-][Sb](=O)=O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




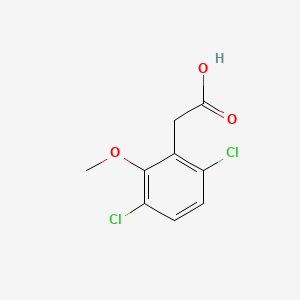
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]cyclohex-3-ene-1-carbonyl]amino]pentanedioic acid](/img/structure/B13835861.png)
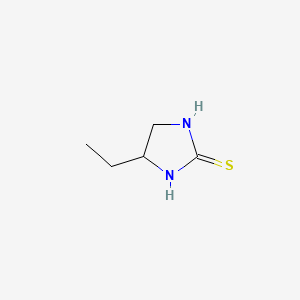


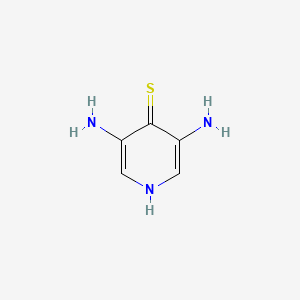
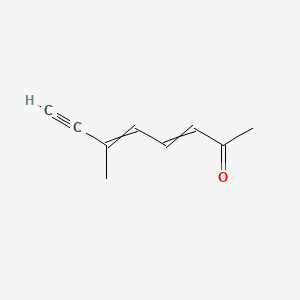
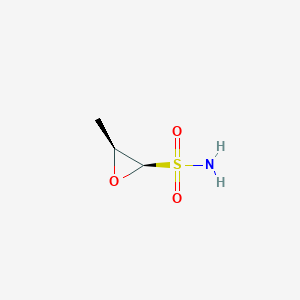
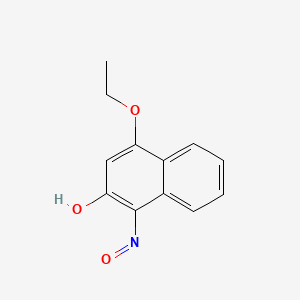
![(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;propane-1,3-diol](/img/structure/B13835908.png)
